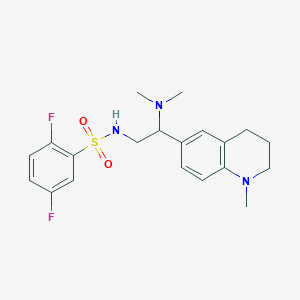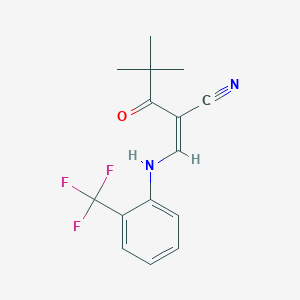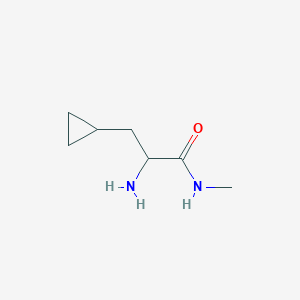![molecular formula C7H13NO2 B2676774 2-[1-(aminomethyl)cyclobutyl]acetic Acid CAS No. 748754-87-2](/img/structure/B2676774.png)
2-[1-(aminomethyl)cyclobutyl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(aminomethyl)cyclobutyl]acetic acid, also known as 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride, is an organic compound with the molecular weight of 179.65 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of 2-[1-(aminomethyl)cyclobutyl]acetic acid is C7H13NO2. The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
2-[1-(aminomethyl)cyclobutyl]acetic acid is a solid substance at ambient temperature . The molecular weight of this compound is 179.65 .Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibition Properties
- Research by Ikram et al. (2015) explored a Schiff base ligand derived from an amino acid similar to 2-[1-(aminomethyl)cyclobutyl]acetic acid, which showed significant antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme linked to oxidative stress and diseases like gout (Ikram et al., 2015).
Antibacterial Activity
- Baldwin et al. (1986) synthesized a compound related to 2-[1-(aminomethyl)cyclobutyl]acetic acid, demonstrating enhanced antibacterial activity against gram-positive bacteria, offering potential applications in combating bacterial infections (Baldwin et al., 1986).
Antiviral Applications
- A study by Bisacchi et al. (1991) focused on enantiomeric cyclobutyl nucleoside analogues, related structurally to 2-[1-(aminomethyl)cyclobutyl]acetic acid, showing significant antiherpes virus activity, suggesting potential applications in antiviral therapies (Bisacchi et al., 1991).
Potential in Peptide Research
- Research by Brandmeier et al. (1994) involved pseudo-amino acids similar to 2-[1-(aminomethyl)cyclobutyl]acetic acid in cyclopeptides, showing distinct conformational properties that could be valuable in peptide-based drug design (Brandmeier et al., 1994).
Synthesis of Novel Compounds
- Yin et al. (2009) conducted a study involving the synthesis of derivatives with a cyclobutane moiety, hinting at the versatility of cyclobutyl-based compounds like 2-[1-(aminomethyl)cyclobutyl]acetic acid in creating diverse chemical structures (Yin et al., 2009).
Potential in Cancer Research
- Yu et al. (2010) synthesized a fluorine-labeled amino acid similar to 2-[1-(aminomethyl)cyclobutyl]acetic acid for potential use in PET imaging of brain tumors, illustrating its potential application in cancer diagnosis and research (Yu et al., 2010).
Propiedades
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-5,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZCXJSCJAXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(aminomethyl)cyclobutyl]acetic Acid | |
CAS RN |
748754-87-2 |
Source


|
| Record name | 2-(1-(Aminomethyl)cyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate](/img/structure/B2676695.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676700.png)







![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)